molecular formula C24H15ClN4O2 B2753186 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 897734-84-8

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No. B2753186
CAS RN: 897734-84-8
M. Wt: 426.86
InChI Key: RVLGQIPNAZBZIZ-UHFFFAOYSA-N
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Description

Compounds with a 1,3,4-oxadiazole moiety, such as the one in your compound, are known to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their diverse structure and functional versatility .


Molecular Structure Analysis

The molecular structure of compounds with a 1,3,4-oxadiazole moiety often exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .


Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and depend on the specific substituents present in the molecule. They often involve interactions with various biomolecules in multiple ways, such as hydrogen bonding, π stacking interactions, van der Waals interactions, metal coordination bonds, and hydrophobic forces .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, some similar compounds have been found to have a molecular weight of around 169.608 g/mol .

Scientific Research Applications

Antimicrobial Applications

Antibacterial and Antifungal Agents

Several studies have synthesized and characterized compounds with structural similarities to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide, demonstrating their potential as antimicrobial agents. These compounds have been tested for their in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, showcasing significant antimicrobial efficacy (Desai, Dodiya, & Shihora, 2011), (Patel & Shaikh, 2011).

Anticancer Applications

Anticancer Activity

The design and synthesis of N-substituted derivatives have shown promise in anticancer research, with some compounds exhibiting moderate to excellent anticancer activity against various cancer cell lines. Such studies are crucial for developing new therapeutic agents targeting specific cancer types (Ravinaik et al., 2021).

Material Science and Catalysis

Polymerization Catalysts

Certain quinoline derivatives have been explored for their application in polymer science, particularly in ethylene polymerization and copolymerization of ethylene with α-olefins. These compounds, when activated, exhibit high catalytic activities, suggesting potential industrial applications in producing polymeric materials (Sun et al., 2010).

Physicochemical Studies

Physicochemical Investigations

Research has also focused on understanding the physicochemical properties of oxadiazole derivatives, including their behavior in various solvents, which can inform their potential applications in drug formulation and material science. Studies include thermodynamic properties and solute-solvent interactions, providing insights into the compound's structure-activity relationships (Godhani, Dobariya, & Sanghani, 2012).

Safety And Hazards

The safety and hazards associated with these compounds can also vary widely depending on their specific structure. Some similar compounds have been found to be toxic if swallowed and can cause skin and eye irritation .

Future Directions

There is ongoing research into the potential uses of 1,3,4-oxadiazole derivatives in various fields, including as potential anticancer agents . Future research will likely continue to explore the diverse biological activities of these compounds and their potential applications in medicine and other fields.

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN4O2/c25-19-12-6-4-11-17(19)23-28-29-24(31-23)27-22(30)18-14-21(15-8-2-1-3-9-15)26-20-13-7-5-10-16(18)20/h1-14H,(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGQIPNAZBZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

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